molecular formula C5H6BrN B13223118 2-(Bromomethyl)cyclopropane-1-carbonitrile

2-(Bromomethyl)cyclopropane-1-carbonitrile

Cat. No.: B13223118
M. Wt: 160.01 g/mol
InChI Key: KEMARSIEULTSMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a nitrile group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

The synthesis of 2-(Bromomethyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired product in excellent yields within a short reaction time . The reaction mechanism involves the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring .

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)cyclopropane-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the nitrile group can participate in various cycloaddition reactions . The molecular targets and pathways involved depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6BrN

Molecular Weight

160.01 g/mol

IUPAC Name

2-(bromomethyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C5H6BrN/c6-2-4-1-5(4)3-7/h4-5H,1-2H2

InChI Key

KEMARSIEULTSMK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C#N)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.